![molecular formula C7H11N3 B3431838 1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine CAS No. 933705-54-5](/img/structure/B3431838.png)
1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine
概要
説明
1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and an azepine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine typically involves the regioselective assembly of a pyrazole ring fused to an azepine ring. One common method includes the use of palladium-catalyzed coupling reactions to introduce aryl groups, followed by selective alkylation to position substituents on the pyrazole nitrogen . Another approach involves the use of [1,7]-electrocyclization reactions, which can proceed via steps of C–H bond activation and cycloaddition .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalable synthesis of similar compounds often involves the use of high-throughput techniques and automated synthesis platforms. These methods ensure the efficient production of the compound with high purity and yield .
化学反応の分析
Types of Reactions
1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide for deprotonation, palladium catalysts for coupling reactions, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole or azepine rings .
科学的研究の応用
1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule, particularly as an antagonist for certain receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an antagonist for the 5-HT7 receptor, where it binds to the receptor and inhibits its activity . This interaction can modulate various physiological processes, making the compound a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
1-Benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine: This compound is structurally similar and has been studied as a 5-HT7 antagonist.
Azepine: A seven-membered heterocyclic compound with similar pharmacological properties.
Azepane: Another seven-membered ring compound with potential biological activities.
Uniqueness
1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to act as a receptor antagonist and its potential for various chemical transformations make it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
1,4,5,6,7,8-hexahydropyrazolo[4,3-b]azepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-4-8-7-5-9-10-6(7)3-1/h5,8H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNMEOLBPBIBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301262818 | |
| Record name | 2,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301262818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933705-54-5 | |
| Record name | 2,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933705-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301262818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B3431755.png)
![Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3431763.png)
![(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine](/img/structure/B3431764.png)

![3,7-Diallyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3431773.png)

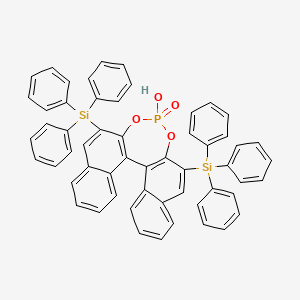
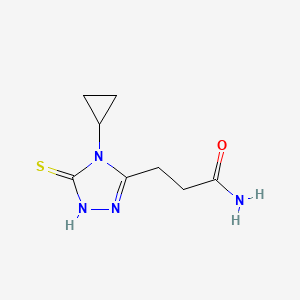
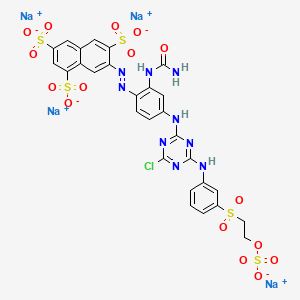
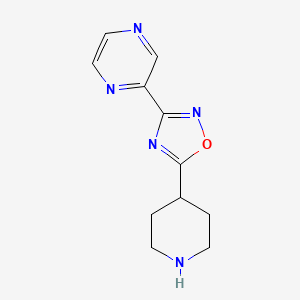
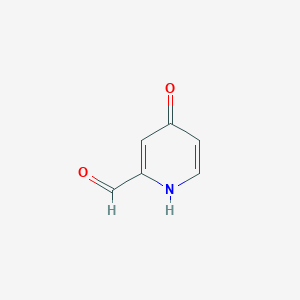
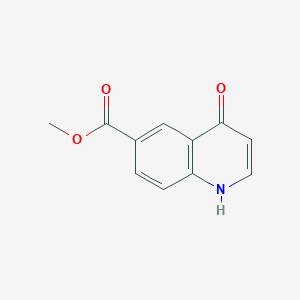
![6-Methyl-6,9-diazaspiro[4.5]decane](/img/structure/B3431832.png)
![1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B3431833.png)
